Dalesconol B

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

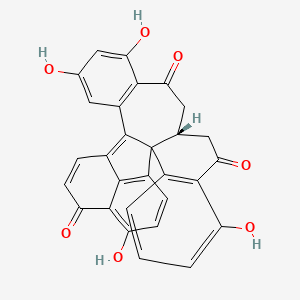

Dalesconol B, also known as this compound, is a useful research compound. Its molecular formula is C29H18O7 and its molecular weight is 478.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmacological Applications

Dalesconol B has been identified as a potent immunosuppressive agent, which is significant for therapeutic applications in conditions requiring immune modulation.

- Immunosuppressive Activity : this compound exhibits significant immunosuppressive properties, making it a candidate for further investigation in transplant medicine and autoimmune diseases. Its unique carbon skeleton contributes to its biological activity, distinguishing it from other known immunosuppressants .

- Antitumor Activity : Preliminary studies indicate that this compound may possess modest antitumor activity, suggesting potential applications in cancer therapy. This aspect requires further exploration to determine the mechanisms behind its antitumor effects and its efficacy compared to existing treatments .

Neuroprotective Effects

Research has demonstrated that this compound can inhibit β-amyloid-induced neuronal apoptosis, which is crucial in the context of Alzheimer's disease.

- Mechanism of Action : In vitro and in vivo studies have shown that this compound can cross the blood-brain barrier and mitigate memory deficits in animal models of Alzheimer's disease. It inhibits neuronal apoptosis induced by β-amyloid peptides, indicating its potential for neuroprotective applications .

- Therapeutic Implications : The ability of this compound to protect neurons from β-amyloid toxicity positions it as a promising candidate for developing treatments aimed at slowing the progression of neurodegenerative diseases .

Biosynthesis and Production

Understanding the biosynthesis of this compound is critical for enhancing its production and exploring its derivatives.

- Calcium-Induced Biosynthesis : A study revealed that the addition of calcium ions significantly enhances the production of Dalesconols A and B. The regulation of biosynthetic genes through calcium/calmodulin signaling pathways suggests a method for optimizing yields in fungal cultures .

- Fungal Fermentation : The production of Dalesconols through fermentation processes provides an efficient means to obtain these compounds. By feeding specific substrates to fungal strains, researchers can maximize the output of Dalesconols A and B, facilitating their use in research and potential clinical applications .

Case Study 1: Immunosuppressive Activity Assessment

In a controlled study, researchers evaluated the immunosuppressive effects of this compound on T-cell proliferation. The results indicated a significant reduction in T-cell activity compared to control groups, supporting its potential use in managing autoimmune conditions.

Case Study 2: Neuroprotection in Alzheimer’s Models

In another study involving transgenic mice models of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced levels of β-amyloid plaques compared to untreated controls. This highlights its neuroprotective capabilities and potential therapeutic role.

Propriétés

Formule moléculaire |

C29H18O7 |

|---|---|

Poids moléculaire |

478.4 g/mol |

Nom IUPAC |

(11S)-7,15,17,26-tetrahydroxyheptacyclo[19.7.1.02,11.02,20.03,8.014,19.025,29]nonacosa-1(29),3(8),4,6,14(19),15,17,20,22,25,27-undecaene-9,13,24-trione |

InChI |

InChI=1S/C29H18O7/c30-13-10-15-25(23(36)11-13)21(34)8-12-9-22(35)26-16(2-1-3-18(26)31)29(12)17-5-7-20(33)27-19(32)6-4-14(24(17)27)28(15)29/h1-7,10-12,30-31,33,36H,8-9H2/t12-,29?/m1/s1 |

Clé InChI |

LTJCWOKEBIDYKL-ICTCQJIBSA-N |

SMILES isomérique |

C1[C@H]2CC(=O)C3=C(C=C(C=C3O)O)C4=C5C=CC(=O)C6=C(C=CC(=C56)C24C7=C(C1=O)C(=CC=C7)O)O |

SMILES canonique |

C1C2CC(=O)C3=C(C=C(C=C3O)O)C4=C5C=CC(=O)C6=C(C=CC(=C56)C24C7=C(C1=O)C(=CC=C7)O)O |

Synonymes |

dalesconol B |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.